Undecylcyclohexane

Description

Undecylcyclohexane is a natural product found in Aloe vera with data available.

Structure

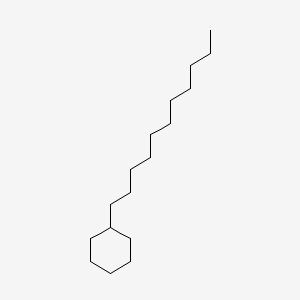

2D Structure

3D Structure

Properties

IUPAC Name |

undecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQVOBPJWHQXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202451 | |

| Record name | Undecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54105-66-7 | |

| Record name | Undecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54105-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054105667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Chemical Context Within Alkylcyclohexanes

Undecylcyclohexane's structure, comprising a bulky cycloalkane ring and a long, flexible alkyl chain, places it within the broader family of alkylcyclohexanes. Its properties are largely dictated by the interplay between these two structural motifs.

The cyclohexane (B81311) ring is a non-polar, saturated cyclic system, while the undecyl group is a long, non-polar alkyl chain. This combination results in a molecule with a distinctly hydrophobic character, leading to low solubility in water but good solubility in many organic solvents. researchgate.net The molecular formula for this compound is C₁₇H₃₄, and its CAS registry number is 54105-66-7. researchgate.net

The physical properties of this compound, such as its melting and boiling points, are influenced by its molecular weight and the intermolecular van der Waals forces. Studies on the solid-liquid equilibria of a series of n-alkylcyclohexanes, including this compound, have shown that the melting temperatures are dependent on the length of the alkyl chain. ua.ptacs.org Specifically, a parity effect is observed, where n-alkylcyclohexanes with an even number of carbon atoms in the alkyl chain have different crystalline states and melting behaviors compared to their odd-numbered counterparts. ua.pt

The viscosity of this compound is another important physical property. Research on the viscosity of binary mixtures of undecane (B72203) with various n-alkylcyclohexanes has provided data on how the size of the alkyl chain affects the viscosity of the mixture. acs.org These studies are crucial for understanding the fluid dynamics of hydrocarbon mixtures.

Table 1: Physicochemical Properties of this compound and Related n-Alkylcyclohexanes

| Compound | Molecular Formula | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| Decylcyclohexane | C₁₆H₃₂ | 1795-16-0 | -2.5 | 298.6 |

| This compound | C₁₇H₃₄ | 54105-66-7 | -1.5 | 318.5 |

| Dodecylcyclohexane (B156805) | C₁₈H₃₆ | 1795-17-1 | 11.5 | 336.8 |

Note: Data compiled from various sources. Melting and boiling points are approximate and can vary with pressure.

Overview of Research Significance and Applications

Controlled Chemical Synthesis Routes

The deliberate creation of this compound involves specific chemical reactions designed to yield the compound for research or as a chemical precursor.

While detailed industrial-scale manufacturing processes are proprietary, the laboratory synthesis of this compound can be achieved through established organic chemistry reactions. One common and effective method is the hydrogenation of undecylbenzene (B49552). In this approach, undecylbenzene is treated with hydrogen gas (H₂) over a metal catalyst, such as platinum or palladium, often supported on carbon. The catalyst facilitates the addition of hydrogen atoms to the aromatic benzene (B151609) ring, converting it into a saturated cyclohexane (B81311) ring to yield this compound. A similar process has been demonstrated in the hydrogenation of phenyldodecane over a platinum catalyst at high pressure and temperature, which successfully converts the aromatic ring to a cyclohexane ring. acs.org

Another potential synthetic route starts from naturally derived fatty acids, such as lauric acid. chemicalbook.com This pathway could involve the reduction of the carboxylic acid to an alcohol, followed by conversion to an alkyl halide and subsequent coupling with a cyclohexyl-metal reagent (like a Grignard reagent), or a Friedel-Crafts acylation of benzene with lauroyl chloride followed by reduction and hydrogenation of the ring. Peroxylauric acid is also listed as a raw material in a synthetic pathway that produces n-undecylcyclohexane. chemicalbook.com

This compound's role as a building block in chemical synthesis is an area of specialized application. It can serve as a precursor in the production of other chemicals. its.ac.id For instance, research into the production of laurolactam, a monomer used in the manufacturing of certain polyamides, has noted the presence of related cycloalkanes in process streams, suggesting their potential involvement or formation during synthesis. google.com

Furthermore, in studies of hydrocarbon transformations, this compound can be formed from the cyclization of olefinic precursors like 8-heptadecene. its.ac.id While in some experiments this specific compound was not detected, its formation was noted in the hydrocracking products of other feedstocks like Sunan candlenut oil, indicating its status as a potential intermediate in complex reaction networks. its.ac.id

Laboratory and Industrial Synthetic Approaches

Formation in Complex Thermochemical Processes

This compound is frequently identified as a component in the product mixtures of high-temperature processes used for chemical recycling and fuel production.

In efforts to chemically recycle plastic waste, this compound has been observed as a product of the thermal degradation of polyethylene (B3416737). Specifically, in the pyrolysis of low-density polyethylene (LDPE) using cyclohexane as a solvent, this compound is formed. researchgate.netresearchgate.net Research shows that the solvent, cyclohexane, reacts with the degradation products of the polymer. researchgate.net The yield of cyclic compounds, including this compound, increases significantly with temperature. researchgate.net

Table 1: this compound Formation from LDPE Thermal Degradation Data sourced from a study on the thermal degradation of LDPE in a cyclohexane solvent. researchgate.net

| Degradation Temperature (°C) | Cyclohexane:LDPE Ratio | Identified Liquid Products | This compound Content (% of liquid product) |

| 375 | 6:1 | Alkanes, Alkenes, Cyclohexane derivatives | Not detected |

| 400 | 6:1 | Alkanes, Alkenes, Cyclohexane derivatives | 0.7 |

| 425 | 6:1 | Alkanes, Alkenes, Cyclohexane derivatives | 1.6 |

| 450 | 6:1 | Alkanes, Alkenes, Cyclohexane derivatives | 1.5 |

The Fischer-Tropsch (F-T) process, a method for producing liquid hydrocarbons from synthesis gas (a mixture of carbon monoxide and hydrogen), generates a wide array of compounds. ncat.edu The product stream includes paraffins, olefins, and cycloparaffins. ncat.edu Within the complex mixture of hydrocarbons created during F-T synthesis, this compound has been identified as one of the many cycloparaffinic components. ncat.edu This process is a significant route for producing alternative fuels, and this compound is thus a constituent of some F-T derived synthetic fuels. ncat.eduresearchgate.net

Hydrocracking is a catalytic process used to convert biomass-derived oils into biofuels and chemical feedstocks. During this process, large triglyceride and fatty acid molecules are broken down and deoxygenated in the presence of hydrogen and a catalyst. This compound is consistently reported as a product in the hydrocracking of various natural oils.

The formation of cyclic compounds like this compound occurs through cyclization, isomerization, and hydrogenation reactions of the fatty acid chains present in the feedstock. semanticscholar.org For example, studies on the hydrocracking of Sunan candlenut oil, bcrec.idresearchgate.net rapeseed oil, researchgate.netbath.ac.uk jatropha oil, bioresources.com Cerbera manghas oil, semanticscholar.org and other non-edible vegetable oils researchgate.net have all listed this compound as a component of the resulting liquid product. It has also been identified in the biocrude produced from the catalytic hydrothermal liquefaction of grape pomace. nih.govacs.org The specific catalysts and reaction conditions play a crucial role in the distribution of products, including the yield of cycloalkanes.

Table 2: Identification of this compound in Bio-oil Hydrocracking Products A summary of various studies identifying this compound as a product.

| Feedstock | Catalyst Type | Process | This compound Identified | Reference |

| Sunan Candlenut Oil | Nano-HZSM-5 | Hydrocracking | Yes | bcrec.idresearchgate.net |

| Rapeseed Oil | Ni-modified ZSM-5 | Catalytic Conversion | Yes | researchgate.net |

| Jatropha Oil | WO₃-ZrO₂ | Catalytic Deoxygenation | Yes | bioresources.com |

| Cerbera Manghas Oil | Co-Ni/HZSM-5 | Hydrocracking | Yes | semanticscholar.org |

| Non-edible Vegetable Oils | Co-Ni/HZSM-5 | Hydrocracking | Yes | researchgate.net |

| Grape Pomace | Ni-HZSM5 | Hydrothermal Liquefaction | Yes | nih.govacs.org |

| Phenyldodecane (Model) | Platinum | Hydrocracking | Yes | acs.org |

Catalytic Transformations and Reaction Mechanisms Involving Undecylcyclohexane

Catalyst Design and Performance in Undecylcyclohexane-Related Reactions

The efficiency of converting this compound and related long-chain hydrocarbons is highly dependent on the catalyst's properties. Catalyst design focuses on creating materials with specific acidic and metallic functions to control reaction pathways such as cracking, isomerization, and dehydrogenation.

Role of Solid Acid Catalysts (e.g., WO3-ZrO2, Ni-HZSM5)

Solid acid catalysts are pivotal in the hydrocracking and isomerization of large hydrocarbon molecules. Their performance is dictated by the strength and distribution of acid sites, as well as their structural properties.

WO3-ZrO2: Tungstated zirconia (WO3-ZrO2) is a robust solid acid catalyst known for its high thermal stability and strong acidic properties. ncsu.educore.ac.uk It is effective in the deoxygenation of bio-oils to produce hydrocarbons, including naphthenes like this compound. ncsu.edu The addition of tungsten trioxide (WO3) to zirconia (ZrO2) enhances the acidity of the catalyst. ncsu.edu Research has shown that WO3-ZrO2 catalysts can achieve high deoxygenation percentages, with the resulting oil containing a significant fraction of C8-C16 hydrocarbons, including naphthenes. ncsu.edu The catalytic activity is influenced by reaction conditions such as temperature, pressure, and catalyst amount, with temperature being the most significant factor. ncsu.edu Optimal conditions for the deoxygenation of jatropha oil using WO3-ZrO2 have been identified as a temperature of 370 °C, a pressure of 2 MPa, and a reaction time of 7 hours, resulting in a 95.1% deoxygenation rate. ncsu.edu

Ni-HZSM-5: HZSM-5 is a zeolite with a well-defined pore structure that makes it highly shape-selective. The incorporation of nickel (Ni) introduces a hydrogenation-dehydrogenation function, creating a bifunctional catalyst. Ni-HZSM-5 has been extensively studied for the conversion of biomass-derived oils into biofuels. acs.orgsemanticscholar.orgresearchgate.net In the catalytic hydrothermal liquefaction of grape pomace, Ni-HZSM-5 was shown to produce a biocrude with a higher carbon and hydrogen content and a higher heating value compared to non-catalytic processes. acs.org It also significantly reduces the acid content of the biocrude and enhances the production of diesel-range fractions. acs.org The acidic sites in Ni-HZSM-5 facilitate esterification and lead to hydrocarbons with stable ring structures, including this compound. acs.orgnih.gov The catalyst's performance is linked to its acidic properties and the dispersion of NiO species. acs.org Studies on the hydrocracking of various vegetable oils over Ni-HZSM-5 and related catalysts have consistently identified this compound as a product. semanticscholar.orgresearchgate.netbcrec.id

Table 1: Comparison of Biocrude Properties from Catalytic Hydrothermal Liquefaction

| Catalyst | Biocrude Yield (wt %) | Carbon (wt %) | Hydrogen (wt %) | Higher Heating Value (MJ/kg) |

| Non-catalytic | 44.07 | 77.14 | - | 40.8 |

| Ni–ZrO2–MSS | 49.97 | 75.80 | 11.15 | - |

| Ni–HZSM5 | - | 78.26 | 11.52 | 41.5 |

Data sourced from a study on the catalytic hydrothermal liquefaction of grape pomace. acs.org

Application of Mixed Metal Oxide Co-Catalysts in Organic Degradation

Mixed metal oxide co-catalysts are employed to enhance catalytic activity and stability in various organic degradation and conversion processes. These materials can offer a combination of acidic, basic, and redox properties.

In the context of hydrothermal liquefaction of food waste, various metal oxides such as CaO, Al2O3, Fe2O3, SiO2, and CeZrOx have been investigated. acs.orgnih.gov It was found that individual oxides did not replicate the biocrude selectivity observed with mixed metal oxides. acs.orgnih.gov For instance, CaO and Fe2O3 tended to promote char formation, which is undesirable. acs.orgnih.gov The use of zirconia-supported catalysts, often modified with other metal oxides, has shown enhanced stability and performance in thermochemical processes. acs.org For example, doping SiO2 with ZrO2 significantly increased biocrude and hydrocarbon yields from microalgae due to the creation of appropriate acid catalytic sites. acs.org Similarly, incorporating a second metal or doped metal oxides like CeO2 can improve the stability and efficiency of catalysts like Ni-based systems. acs.org These complex catalytic systems are relevant to the formation and conversion of this compound, which is often a component in the resulting biocrude from such processes. acs.orgnih.gov

Mechanistic Insights into Catalytic Conversion Pathways

Understanding the reaction mechanisms is key to optimizing catalytic processes for desired products. For this compound, the main pathways involve hydrogenation, dehydrogenation, and ring opening.

Hydrogenation and Dehydrogenation Dynamics

Hydrogenation and dehydrogenation are fundamental reversible reactions in catalysis, involving the addition or removal of hydrogen. acs.org These processes are critical in controlling the hydrogen-to-carbon (H/C) ratio of fuels. acs.org

Hydrogenation: This process saturates aromatic rings and double bonds. In the context of producing fuels from bio-oils, hydrogenation is essential for removing oxygen (hydrodeoxygenation) and nitrogen (hydrodenitrogenation). uga.edubioresources.com The hydrogenation of aromatic precursors can lead to the formation of cycloalkanes like this compound. Studies using model compounds like phenyldodecane over a platinum catalyst show that hydrogenation leads to the saturation of the aromatic ring. acs.org

Dehydrogenation: This process converts cycloalkanes to aromatics and alkanes to alkenes, producing hydrogen as a byproduct. researchgate.net On nickel surfaces, cyclohexanes can dehydrogenate to form benzene (B151609). osti.gov Ni-containing catalysts, such as Ni-HZSM-5, exhibit enhanced dehydrogenation activity, which can lead to the formation of aromatic compounds and hydrogen gas. researchgate.net The balance between hydrogenation and dehydrogenation is influenced by factors like temperature, hydrogen partial pressure, and the nature of the catalyst. semanticscholar.org For example, increasing reaction temperatures can favor dehydrogenation and subsequent cyclization reactions, leading to aromatic formation. semanticscholar.org

Ring Opening and Carbon-Carbon Bond Fission Studies

Ring opening and carbon-carbon bond fission (cracking) are crucial for converting large hydrocarbon molecules into smaller, more valuable ones, such as those in the gasoline and diesel range. acs.orgresearchgate.net

Ring Opening: This reaction breaks the cyclic structure of naphthenes like this compound to form alkanes. This is a key step in the hydrocracking process to produce high-quality diesel fuel with a low freezing point.

Carbon-Carbon Bond Fission: This process, also known as cracking, breaks down the long alkyl side chains of molecules like this compound or the products of ring-opening. acs.org Solid acid catalysts like HZSM-5 are particularly effective at cracking. researchgate.net The shape-selective nature of zeolites influences the size and structure of the resulting products. bath.ac.uk Studies on model compounds have confirmed that catalytic cracking of aliphatic chains occurs alongside hydrogenation of aromatic rings. acs.org The combination of a metal function (for hydrogenation/dehydrogenation) and an acid function (for cracking) in bifunctional catalysts is essential for these transformations. researchgate.net

This compound as a Model Compound in Catalytic Process Evaluation

This compound is often used as a model compound to represent the naphthenic fraction of various fuels, including diesel and jet fuel. rsc.org Its presence in the products of catalytic upgrading of heavier feedstocks like bitumen and bio-oils makes it a relevant molecule for study. bath.ac.ukpathofscience.org

By studying the catalytic conversion of pure or mixed this compound, researchers can gain insights into:

Catalyst Performance: Evaluating how different catalysts (e.g., zeolites, supported metals) perform in terms of conversion, selectivity to desired products (e.g., smaller alkanes), and deactivation rates.

Reaction Pathways: Elucidating the mechanisms of ring opening, cracking, and isomerization under various process conditions.

Product Distribution: Understanding how reaction parameters influence the composition of the final product. For example, in the catalytic cracking of rapeseed oil over HZSM-5 at 400°C, this compound was identified as one of the reaction products, alongside various alkanes and aromatics. bath.ac.uk Similarly, it was detected in hydrocracked vegetable oils using Co-Ni/HZSM-5 catalysts. semanticscholar.org

The study of this compound helps in the rational design of catalysts and the optimization of processes for producing high-quality transportation fuels from both conventional and renewable sources. acs.orgrsc.org

Evaluation of Catalytic Hydrothermal Liquefaction Biocrude Products

Hydrothermal liquefaction (HTL) is a thermochemical conversion process that utilizes water under subcritical or supercritical conditions to transform wet biomass into a liquid bio-oil, often referred to as biocrude. uga.edunih.gov This technology is advantageous as it can process wet feedstocks, thereby avoiding energy-intensive drying steps. cetjournal.itsdewes.org The process depolymerizes biomass components like lipids, proteins, and carbohydrates into a complex mixture of compounds. uga.edu Catalysts are frequently employed in HTL to enhance the yield and quality of the biocrude by promoting specific reactions like hydrodeoxygenation, decarboxylation, and hydrogenation, which reduce the oxygen content and increase the energy value of the oil. nih.govresearchgate.net

The composition of the resulting biocrude is highly dependent on the feedstock, reaction conditions (temperature, pressure, residence time), and the type of catalyst used. cetjournal.it Analysis of biocrude produced from various biomass sources, such as grape pomace and microalgae, has revealed the presence of a diverse range of hydrocarbons. nih.govacs.org Among these are aliphatic hydrocarbons (both saturated and unsaturated), aromatic compounds, esters, and acids. acs.org

Similarly, research on the co-liquefaction of Prosopis juliflora biomass with polypropylene (B1209903) plastic waste using alumina-supported metal oxide catalysts also identified this compound in the resulting bio-oil. researchgate.net

The table below summarizes the findings from a study on the catalytic HTL of grape pomace, highlighting the classes of compounds identified, including this compound.

Table 1: Compound Classes Identified in Biocrude from Catalytic HTL of Grape Pomace

| Compound Class | Example Compounds Mentioned in Study | Reference |

|---|---|---|

| Aliphatic Hydrocarbons | 3-Heptadecene, 1-Heptadecene, Heptadecane | nih.govacs.org |

| Cyclic Compounds | This compound | nih.govacs.org |

| Aromatic Hydrocarbons | n-Butylbenzene, Tetramethyltetrahydronaphthalene | nih.govacs.org |

| Esters | Methyl oleate | nih.govacs.org |

Identification in Advanced Oxidation Processes for Wastewater Treatment

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and sometimes inorganic pollutants from water and wastewater. nih.gov These methods are particularly effective for treating recalcitrant organic compounds that are resistant to conventional biological treatment. nih.govresearchgate.net AOPs rely on the in-situ generation of highly reactive radical species, most commonly the hydroxyl radical (•OH), to oxidize and mineralize contaminants. researchgate.net Common AOPs include ozonation (O₃), UV/H₂O₂ processes, and Fenton-based reactions (Fe²⁺/H₂O₂). researchgate.netmdpi.comnih.gov

The effectiveness of AOPs is often evaluated by monitoring the removal of specific pollutants or the reduction of summary parameters like Total Organic Carbon (TOC). mdpi.com Chromatographic techniques, especially gas chromatography-mass spectrometry (GC-MS), are crucial for identifying the specific organic compounds present in wastewater before and after treatment. mdpi.com

This compound has been identified as a pollutant in wastewater undergoing treatment by AOPs. In a study focused on cosmetic wastewater, various organic compounds were detected prior to treatment. mdpi.commdpi-res.com A comprehensive analysis using HS-SPME-GC-MS identified numerous pollutants, including this compound. mdpi-res.com The research demonstrated that AOPs, such as those involving H₂O₂ with iron-based catalysts (magnetite, hematite, and zero-valent iron), can effectively remove these identified pollutants. mdpi.com While the initial wastewater contained a complex mixture of cosmetic ingredients and fragrances, the AOP treatment led to the degradation of these compounds. mdpi.com The identification of this compound in such industrial effluents highlights the diverse nature of chemical contaminants that AOPs are tasked with removing. mdpi-res.com

The table below lists this compound among other pollutants identified in wastewater streams targeted by AOPs, as documented in research literature.

Table 2: Selected Pollutants Identified in Wastewater Treated by Advanced Oxidation Processes

| No. | Compound Name | Reference |

|---|---|---|

| 1 | This compound | mdpi-res.com |

| 2 | 2-Dodecanol | mdpi-res.com |

| 3 | Hexadecamethylheptasiloxane | mdpi-res.com |

| 4 | Hexadecane | mdpi-res.com |

| 5 | Di-n-octyl ether (1,10-oxybisoctane) | mdpi-res.com |

Biodegradation and Environmental Fate of Undecylcyclohexane

Microbial Degradation Pathways and Biochemical Mechanisms

The microbial breakdown of undecylcyclohexane involves several enzymatic pathways, with bacteria and fungi playing significant roles. The initial attack on the molecule typically targets the long alkyl side chain.

Bacterial α- and β-Oxidation of Alkyl Side Chains (e.g., Alcanivorax sp.)

Bacteria, such as members of the genus Alcanivorax, are known to degrade n-alkylcyclohexanes. nih.govasm.org The primary mechanism for breaking down the alkyl side chain is β-oxidation. nih.govasm.org This process involves the sequential removal of two-carbon units from the carboxylic acid derivative of the hydrocarbon. nih.gov Generally, the terminal methyl group of the n-alkyl side chain is first oxidized to a carboxylic group. nih.gov

In the case of this compound, which has an odd number of carbon atoms in its side chain, β-oxidation would proceed, ultimately leading to the formation of cyclohexanecarboxylic acid. nih.govasm.org However, studies on the degradation of both this compound and dodecylcyclohexane (B156805) by a marine bacterium have shown the formation of both cyclohexaneacetic acid and cyclohexanecarboxylic acid. nih.govresearchgate.net This suggests the concurrent operation of α-oxidation, a process that removes one carbon atom at a time, alongside the more common β-oxidation pathway. nih.govresearchgate.net Alcanivorax sp. strain MBIC 4326 has been shown to degrade long-chain n-alkylcyclohexanes, with cyclohexanecarboxylic acid identified as an intermediate. nih.govasm.org This intermediate is further metabolized to benzoic acid. nih.govasm.org

Fungal and Yeast Biotransformation (e.g., Moniliella spathulata)

Fungi and yeasts also contribute to the biotransformation of this compound. The yeast Moniliella spathulata SBUG-Y 2180, isolated from oil-contaminated soil, has demonstrated the ability to utilize a wide range of hydrocarbons, including n-alkylcycloalkanes with alkyl chains from 3 to 24 carbons, as its sole carbon and energy source. nih.govresearchgate.net

When cultivated on this compound, Moniliella spathulata produces several acidic transformation products. nih.gov The detection of both cyclohexanecarboxylic acid and cyclohexaneacetic acid indicates that, similar to bacteria, this yeast likely employs parallel pathways to β-oxidation, such as α-oxidation or γ-oxidation, for the degradation of the alkyl side chain. nih.gov

Genetic and Enzymatic Basis of Biodegradation (e.g., alkB gene in Rhodococcus)

The initial and often rate-limiting step in the aerobic degradation of alkanes is catalyzed by alkane hydroxylases. scirp.org The genes encoding these enzymes, particularly the alkB gene, are crucial for the biodegradation of hydrocarbons, including cyclic alkanes. scirp.orgnih.gov

The genus Rhodococcus is well-known for its ability to degrade a wide variety of hydrocarbons. scirp.orgiwaponline.comtandfonline.com Many Rhodococcus species harbor multiple homologs of the alkB gene. mdpi.com Studies have shown a strong correlation between the presence and type of alkB gene and the ability to degrade long-chain c-alkanes. scirp.org For instance, Rhodococcus strains carrying the alkB R2 type gene exhibit higher degradation rates for this compound (UDC) compared to those with other alkB types or no alkB gene at all. scirp.org Some Rhodococcus strains can achieve very high degradation rates for UDC, with one strain, ODNM2B, showing a 98.9% degradation rate. scirp.org The expression of alkB genes is a key factor in the bioremediation of diesel-contaminated soils. researchgate.net

Table 1: Degradation of this compound by Rhodococcus Strains

| Strain | alkB Gene Type | Degradation Rate of UDC (%) |

|---|---|---|

| Average of strains with alkB R2 type | alkB R2 type | 55.5 |

| Average of strains with non-alkB R2 type | non-alkB R2 type | 49.4 |

| Average of strains with no alkB gene | None | 19.3 |

| ODNM2B | alkB R2 type | 98.9 |

Data sourced from a study on long-chain c-alkane degradation by Rhodococcus. scirp.org

Environmental Occurrence and Bioremediation Strategies

This compound is a naturally occurring component of fossil fuels and is consequently found in environments contaminated by petroleum.

Presence in Crude Oil and Petroleum Contaminants

This compound has been identified as a component of crude oil in various studies. mdpi.comresearchgate.netresearchgate.netrsc.org Its presence is noted in the cycloalkane fraction of crude oil. mdpi.comresearchgate.net As such, it is a relevant compound in the context of oil spills and the analysis of petroleum-contaminated sites. diva-portal.org The general order of hydrocarbon degradation susceptibility is n-alkanes > branched alkanes > low-molecular-weight aromatics > high-molecular-weight aromatics and cyclic alkanes, placing this compound among the more persistent compounds. diva-portal.org

Microbial Consortia for Hydrocarbon Degradation in Contaminated Environments

Due to the chemical complexity of crude oil, a single microbial species often cannot degrade all of its components. tandfonline.com Therefore, microbial consortia, or mixed communities of microorganisms, are essential for the effective bioremediation of hydrocarbon-contaminated environments. tandfonline.comsbmicrobiologia.org.brfrontiersin.orgfrontiersin.org These consortia exhibit a broader range of enzymatic capabilities, allowing for more complete degradation of complex hydrocarbon mixtures. tandfonline.comsbmicrobiologia.org.br

Bacterial consortia, often containing species of Bacillus and Pseudomonas, have been shown to be effective at removing medium- and long-chain alkanes from diesel- and engine-oil-contaminated soil. sbmicrobiologia.org.br The construction of artificial bacterial consortia by combining strains with specific degradative abilities is a promising strategy for enhancing bioremediation. tandfonline.comfrontiersin.org For instance, a consortium of Pseudoxanthomonas sp., Bacillus sp., Dietzia sp., and Acinetobacter sp. has been successfully used for crude oil biodegradation in high-salinity soil. researchgate.net The inclusion of biosurfactant-producing strains within a consortium can also enhance the bioavailability and subsequent degradation of hydrocarbons. frontiersin.orgfrontiersin.org The use of microbial consortia is considered a superior approach to single-strain applications for the bioremediation of hydrocarbon pollutants. tandfonline.comfrontiersin.orgbrieflands.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Dodecylcyclohexane |

| Cyclohexaneacetic acid |

| Cyclohexanecarboxylic acid |

| Benzoic acid |

| n-decane |

| n-pentatriacontane |

| 1,3-dimethylcyclohexane |

| 2,6,10-trimethyldodecane |

| 2,6,10-trimethylpentadecane |

| Pristane |

| Phytane |

| Toluene |

| Ethylbenzene |

| p-xylene |

| Naphthalene |

| 1,6-dimethylnaphthalene |

| 1-methylphenanthrene |

| Tridecylcyclohexane |

| Tetradecylcyclohexane |

| Decylcyclohexane |

| n-hexadecane |

| Phenylacetic acid |

| 3-phenylpropionic acid |

| trans-cinnamic acid |

| 4-phenylbutanoic acid |

| 5-phenylpentanoic acid |

| 1-cyclohexene-1-carboxylic acid |

| 4-cyclohexylbutanoic acid |

| 3-cyclohexylpropionic acid |

| 5-cyclohexyl-2-pentenoic acid |

| 5-cyclohexyl-3-pentenoic acid |

| n-octadecylcyclohexane |

| n-nonadecylcyclohexane |

| n-undecylbenzene |

| n-hexadecylbenzene |

| 4-phenyl-2-butenoic acid |

| 5-phenyl-2-pentenoic acid |

| 5-phenyl-3-pentenoic acid |

| 4-phenyl-3-butenoic acid |

| 3-cyclohexylpentanoic acid |

| 4-oxocyclohexanecarboxylic acid |

| 4-hydroxybenzoic acid |

| Pimelic acid |

| 3-(4-hydroxyphenyl)propionic acid |

| 4-hydroxycinnamic acid |

| 4-hydroxyphenylacetic acid |

| n-dodecane |

| n-propylcyclohexane |

| 2-methylnonane |

| 3-methylnonane |

| 2,6-dimethylnonane |

| n-pentylcyclohexane |

| 1-methyldecanes |

| 2-methylundecane |

| 3-methylundecane |

| 4-methyldodecane |

| 3-methyldodecane |

| n-decylcyclohexane |

| 7-methylpentadecane |

| 6-methylpentadecane |

| 2-methylpentadecane |

| 5-methylheptadecane |

| 2-methylheptadecane |

| 2-methyleicosane |

| 2,6,10,14-tetramethylnonadecane |

| 1,3,5-trimethyl benzene (B151609) |

| Diphenyl |

Assessment of Environmental Persistence and Transport

The environmental persistence and transport of this compound are governed by its physicochemical properties and its susceptibility to biological degradation. While comprehensive quantitative data, such as soil adsorption coefficients (Koc) or Henry's Law constants, are not consistently available in standard safety data sheets tcichemicals.com, its behavior can be inferred from its chemical structure and findings from specific environmental studies.

As a large hydrocarbon molecule, this compound is characterized by its hydrophobic nature and limited solubility in water. ontosight.ai This suggests a strong tendency to partition from water into soil and sediment. Its potential for transport in aqueous systems is therefore considered low, as it is more likely to adsorb to organic matter in soil. It is classified as a semi-volatile or intermediate-volatility organic compound (S/IVOC), indicating it can be transported through the atmosphere after partitioning into the gas phase or adsorbing to particulate matter. doi.orgairuse.eu

This compound is not environmentally inert and is susceptible to biodegradation by various microorganisms. Studies have shown that certain bacterial strains can effectively degrade this compound. For example, it is listed as a cycloalkane component of crude oil that was successfully degraded by a constructed bacterial consortium. mdpi.com Research on Alcanivorax sp. indicates that this compound is transformed into intermediates such as cyclohexaneacetic acid and cyclohexanecarboxylic acid. nih.gov Further studies involving specific bacterial strains have quantified the extent of degradation, highlighting the role of the alkyl side chain length in the degradation process. tandfonline.com For instance, Rhodococcus species have been shown to degrade long-chain c-alkanes, with degradation rates influenced by the presence of specific alkane hydroxylase genes (alkB). scirp.org

Table 1: Biodegradation of this compound by Bacterial Strains

This table presents the degradation efficiency of two bacterial strains on this compound after a 72-hour cultivation period.

| Bacterial Strain | Degradation Rate (%) | Reference |

| Rhodococcus sp. NDKK48 | 40.4 ± 2.0 | tandfonline.com |

| Gordonia sp. NDKY76A | 56.4 ± 0.1 | tandfonline.com |

Atmospheric Transformation and Reactivity

Once in the atmosphere, this compound, often present in diesel emissions airuse.euhealtheffects.org, undergoes chemical transformations that determine its atmospheric lifetime and impact. As a saturated cycloalkane, its primary atmospheric loss process is through gas-phase reactions with photochemically generated hydroxyl (OH) radicals during daylight hours. airuse.eu Reactions with nitrate (B79036) radicals (NO₃) may also contribute to its transformation, particularly at night. airuse.eu

A significant aspect of this compound's atmospheric reactivity is its role as a precursor to Secondary Organic Aerosol (SOA). doi.org Through oxidation processes in the atmosphere, volatile organic compounds (VOCs) and S/IVOCs like this compound are converted into lower volatility products that can partition into the particle phase, contributing to the formation and growth of atmospheric aerosols. doi.org Research has provided estimates of SOA yields from the photooxidation of this compound under various conditions. doi.org These findings are crucial for atmospheric chemistry models that aim to predict air quality and climate effects. copernicus.org

Table 2: Secondary Organic Aerosol (SOA) Yield from this compound

This table shows the mass-based SOA yield from this compound under different experimental conditions as cited in a review of S/IVOCs.

| SOA Yield (α) | Organic Aerosol Concentration (µg/m³) | Reference |

| 0.42 | 9.00 | doi.org |

| 0.09 | 10.00 | doi.org |

| 0.44 | 10.00 | doi.org |

| 0.12 | 20.00 | doi.org |

| 0.55 | 20.00 | doi.org |

The atmospheric lifetime of this compound is determined by the rate of its reaction with these oxidants. For other similar C11 hydrocarbons, such as 1-undecene, the atmospheric half-life with respect to reaction with OH radicals is estimated to be around 23 hours, illustrating the potential for relatively rapid transformation. nih.gov

Advanced Analytical Methodologies for Undecylcyclohexane Research

Chromatographic Separation and Identification Techniques

Chromatography stands as a cornerstone for the analysis of undecylcyclohexane, offering powerful separation capabilities essential for isolating it from intricate mixtures.

Gas chromatography-mass spectrometry (GC-MS) is a fundamental and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netncat.eduacs.org This method combines the superior separation power of gas chromatography with the highly specific detection and identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and introduced into a capillary column. For this compound and related hydrocarbons, nonpolar columns such as those with a (5%-phenyl)-methylpolysiloxane stationary phase are common. researchgate.netacs.org The separation is based on the compound's boiling point and its interaction with the stationary phase; this compound, with a boiling point of approximately 297°C, elutes at a predictable retention time under specific chromatographic conditions. researchgate.net Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for definitive identification by comparison to spectral libraries like those from NIST. google.com

Qualitative analysis hinges on matching the retention time and the mass spectrum of a peak in the chromatogram with that of a known standard or a library entry. For instance, in the analysis of diesel fuel and its emissions, this compound has been identified as a component of the saturated cycloalkane fraction. researchgate.netresearchgate.net Similarly, it has been detected in studies of volatile organic compounds (VOCs) from various plant species and food products. researchgate.netd-nb.info

Quantitative analysis is performed by measuring the area of the chromatographic peak corresponding to this compound. To ensure accuracy, an internal standard, a known amount of a compound not present in the sample, is often added before analysis. epa.gov The ratio of the peak area of this compound to that of the internal standard is then used to calculate its concentration. This approach has been used to quantify this compound in diverse samples, including recycled plastics and essential oils. researchgate.netnih.gov For example, a study on recycled low-density polyethylene (B3416737) (LDPE) used for food contact materials identified and quantified this compound as a non-intentionally added substance (NIAS). nih.govresearchgate.net Another study on umbelliferous vegetables reported the percentage of this compound in the volatile profile of celery and parsley. d-nb.info

Below is a table summarizing the detection of this compound in various samples using GC-MS.

Interactive Data Table: Detection of this compound by GC-MS in Various Studies| Sample Matrix | Study Focus | Qualitative/Quantitative | Key Finding |

|---|---|---|---|

| Hot Pepper (Capsicum annuum L.) | Analysis of essential oils | Qualitative & Quantitative | This compound was identified in the essential oil of the 'Trakijska' cultivar. researchgate.net |

| Umbelliferous Vegetables | Volatile profile of celery, coriander, dill, and parsley | Qualitative & Quantitative | This compound was detected in celery (0.2%) and parsley (0.27%). d-nb.info |

| Recycled LDPE | Identification of unknown substances in food contact materials | Qualitative & Quantitative | This compound was tentatively identified and assessed for risk. nih.govresearchgate.net |

| Agbabu Bitumen | Catalytic upgrading of bitumen | Qualitative | This compound was identified as a saturate in the raw bitumen. pathofscience.org |

| Aviation Fuels | Chemical characterization | Qualitative | This compound was listed as a potential cycloalkane component. ncat.edu |

For exceptionally complex samples like petroleum, jet fuel, or environmental oil spills, conventional one-dimensional GC may not provide sufficient resolution to separate the thousands of constituent compounds. concawe.eudtic.mil Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power by subjecting the sample to two independent separation stages. concawe.eudtic.milresearchgate.net

In a GCxGC system, two columns with different stationary phases are connected in series. A common setup for hydrocarbon analysis uses a nonpolar first-dimension column that separates compounds by boiling point, and a semi-polar second-dimension column that provides separation based on polarity. concawe.eudtic.mil A modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column. This process generates a structured two-dimensional chromatogram where compounds of the same chemical class (e.g., n-alkanes, cycloalkanes, aromatics) appear in distinct, ordered bands. concawe.eudtic.milunl.edu

This compound, as a monocycloparaffin, elutes in a specific region of the GCxGC chromatogram. Its position is determined by its volatility (first dimension) and its polarity (second dimension). This technique allows for its clear separation from other hydrocarbon classes, such as n-alkanes (like n-heptadecane) and alkylbenzenes, which may have similar boiling points but differ in polarity. concawe.eu GCxGC is particularly powerful for the qualitative analysis of weathered oil, where it can track the depletion of specific compound classes over time. dtic.milresearchgate.net For instance, in tracking the Bouchard 120 oil spill, GCxGC was used to identify this compound and monitor its persistence relative to other compounds. dtic.milresearchgate.net

The coupling of GCxGC with a time-of-flight mass spectrometer (TOF-MS) provides both high-resolution separation and rapid mass spectral acquisition, making it a state-of-the-art tool for the detailed qualitative and quantitative analysis of complex hydrocarbon mixtures containing this compound. google.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure and chemical environment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to probe the local chemical environment of hydrogen and carbon atoms within a molecule, respectively. acs.org

For a pure sample of this compound, NMR can confirm its structure by identifying the distinct types of protons and carbons. The ¹H NMR spectrum would show characteristic signals for the protons on the cyclohexane (B81311) ring and the undecyl chain. The protons on the cyclohexane ring would appear as a complex multiplet, while the CH₂ groups of the long alkyl chain would produce overlapping signals, and the terminal CH₃ group would have a distinct triplet signal. Similarly, the ¹³C NMR spectrum would show unique peaks for each chemically non-equivalent carbon atom in the ring and the chain.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption range.

The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to C-H stretching and bending vibrations of the CH₂, and CH₃ groups. Key absorptions include:

C-H stretching (alkanes): Strong bands in the 2850-2960 cm⁻¹ region, characteristic of the CH₂ and CH₃ groups in the cyclohexane ring and the undecyl chain. acs.orgpathofscience.org

C-H bending: Bands around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending). acs.org

FTIR is particularly useful for monitoring chemical transformations in real-time or post-reaction. acs.orgpathofscience.orgsemanticscholar.org For example, during the hydrocracking of aromatic compounds to produce cycloalkanes like this compound, FTIR can track the disappearance of bands associated with the aromatic ring (e.g., C=C stretching around 1600-1450 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹) and the simultaneous appearance or increase in intensity of aliphatic C-H bands. acs.org In a study on the hydrocracking of Cerbera manghas oil, FTIR was used to confirm the removal of oxygen-containing functional groups (like carbonyls from esters) and the formation of saturated hydrocarbons. semanticscholar.org

Computational Chemistry and Molecular Modeling of Undecylcyclohexane

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical studies focusing exclusively on undecylcyclohexane are not widely detailed in publicly available literature, the methodologies are well-established for this class of compounds. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are routinely used to investigate the electronic structure and reactivity of alkanes and cycloalkanes.

For a molecule like this compound, these calculations can determine:

Electron Distribution and Molecular Orbitals: Mapping the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand sites susceptible to electrophilic and nucleophilic attack.

Bond Dissociation Energies: Calculating the energy required to break specific C-C and C-H bonds, which is fundamental to understanding thermal decomposition and cracking processes that might occur during refining or in high-temperature applications.

Reaction Pathways and Transition States: Modeling reaction mechanisms, such as those involved in oxidation or pyrolysis, by calculating the energy of transition states and intermediates.

These theoretical approaches are instrumental in developing a fundamental understanding of chemical stability and potential reaction kinetics, which is crucial for predicting the behavior of fuel components.

Predictive Models for Thermophysical Properties and Molecular Descriptors

Predictive models are essential for estimating the physical properties of hydrocarbons, especially for compounds like this compound which are components of complex mixtures such as jet fuel. osti.gov These models often rely on molecular descriptors that can be easily calculated from the chemical structure.

The boiling and melting points are critical thermophysical properties for fuel applications. Various models have been developed to predict these values for hydrocarbons.

Melting Temperature: The melting temperature of this compound has been measured experimentally under high pressure. At atmospheric pressure, it exhibits complex crystallization behavior, often requiring significant subcooling to induce solidification. ua.pt High-pressure microscopy has been used to determine the melting temperatures of a series of n-alkylcyclohexanes, including this compound, at pressures up to 100 MPa. ua.ptacs.org This data is vital for modeling wax formation in fuels under various conditions. ua.pt

Boiling Point: The normal boiling point temperature (NBPT) can be predicted using models that correlate it with simple molecular properties. One such model expresses the NBPT as a function of the molecule's carbon atomic fraction (Cfrac) and molecular weight (MW). ijser.inresearchgate.net The general form of the model is:

NBPT = a * (Cfrac)b * (MW)c

Where a, b, and c are parameters determined by non-linear regression using a large dataset of hydrocarbons. ijser.inresearchgate.net While this model does not differentiate between isomers, it provides a straightforward and generally accurate estimation for a wide range of hydrocarbon structures. ijser.in

| Property | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Temperature | Data available up to 100 MPa | High-Pressure Microscopy | ua.ptacs.org |

| Normal Boiling Point | ~312 °C (Predicted) | Estimation from GC retention data | acs.org |

| Normal Boiling Point | Not explicitly calculated | Predictive Model: NBPT = f(MW, Cfrac) | ijser.inresearchgate.net |

Molecular weight (MW) and carbon atomic fraction (Cfrac) are fundamental molecular descriptors used in many predictive models for thermophysical properties. ijser.in For this compound, these values are calculated directly from its molecular formula.

These descriptors are key inputs for quantitative structure-property relationship (QSPR) models. For instance, the correlation between NBPT, MW, and Cfrac has been demonstrated to be effective for predicting the boiling points of hundreds of hydrocarbons with a high degree of accuracy. ijser.inresearchgate.net Such models are valued for their simplicity and the ease of calculating their input parameters. ijser.in

| Descriptor | Value |

|---|---|

| Molecular Formula | C₁₇H₃₄ |

| Molecular Weight (Monoisotopic) | 238.266 g/mol |

| Molecular Weight (Average) | 238.459 g/mol |

| Carbon Atomic Fraction (Cfrac) | 0.333 (17 / (17 + 34)) |

Boiling Point and Melting Temperature Predictions

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) and the related Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties. researchgate.net These models are crucial for assessing the environmental fate and potential biological interactions of chemicals.

For this compound, QSAR models can be used to predict:

Environmental Partitioning: Properties like the octanol-water partition coefficient (log P) can be estimated from chromatographic data, which in turn predicts how a substance will distribute in the environment. acs.org

Viscosity: Liquid viscosity is an important property for industrial processes and can be predicted using QSPR models based on molecular descriptors. researchgate.net

Biodegradability: The structure of this compound, a saturated cycloalkane, influences its susceptibility to microbial degradation. Studies on crude oil biodegradation show that n-alkanes are typically degraded more readily than cyclic and branched structures. mdpi.com QSAR models can help predict the persistence of such compounds in the environment.

Flammability Properties: Properties like flash point can be predicted using QSPR models that use molecular descriptors or group contribution methods. dokumen.pub These are vital for assessing the fire and explosion hazards of fuels.

The development of these models often involves using large datasets of diverse organic compounds to derive statistically robust correlations. researchgate.netdokumen.pub

Elution Models for Chromatographic Behavior

This compound is frequently used as a model compound in the development of elution models for gas chromatography (GC), particularly comprehensive two-dimensional gas chromatography (GCxGC). purdue.educoncawe.eu These models aim to predict the retention time of a compound based on its chemical structure. concawe.eu

In GCxGC analysis of complex hydrocarbon mixtures like fuels, compounds of a given class (e.g., n-alkylcyclohexanes) form recognizable patterns in the two-dimensional chromatogram. concawe.eu Retention time is influenced by properties such as boiling point and polarity. acs.org

Theoretically-based elution models take chemical structures (often as SMILES strings) as input and predict their two-dimensional retention times. concawe.eu This predictive capability is highly valuable for:

Compound Identification: Assisting in the identification of components in complex mixtures where authentic standards are unavailable. purdue.edu

Property Estimation: The elution position in a chromatogram can be used to estimate chemical properties that influence environmental transport and bioavailability. acs.orgconcawe.eu

Method Development: Understanding the elution patterns of different hydrocarbon classes helps in optimizing GCxGC separation methods. concawe.eu

Studies have shown that this compound, along with other n-alkylcyclohexanes and n-alkylbenzenes, serves as a key reference compound for establishing the elution boundaries and validating these predictive retention models. acs.orgpurdue.edu

Role in Biological and Ecological Systems

Biological Probes and Model Compounds in Membrane Studies

In the field of life science research, undecylcyclohexane serves as a valuable tool for investigating cellular structures and processes. Its pronounced non-polar nature, stemming from its long alkyl chain and cyclohexane (B81311) ring, makes it an effective hydrophobic probe for studying membrane interactions. researchgate.netontosight.ai As a model compound, this compound helps researchers understand the behavior of hydrophobic molecules within biological systems, providing insights into how these molecules interact with and partition into the lipid bilayers of cell membranes. researchgate.netontosight.ai This research is crucial for understanding the fundamental properties of cell membranes and the transport of non-polar substances across them.

Chemical Ecology and Inter-species Communication

This compound is a key signaling molecule in the complex chemical communication networks that exist between plants and insects. It functions as a semiochemical, a chemical substance that carries a message, influencing the behavior of other organisms.

Plants, when attacked by herbivores, release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). researchgate.netnih.gov These chemical signals can serve multiple purposes, including deterring further herbivory and attracting the natural enemies of the attacking herbivores. researchgate.net

Recent research has identified this compound as a component of the HIPV profile emitted by citrus plants (Citrus reticulata Blanco) when infested by the spider mite Panonychus citri. nih.gov A significant difference in the diversity of volatile compounds was observed between uninfested citrus leaves and those infested with spider mites, indicating that the presence of these herbivores triggers the production and release of a wide array of compounds, including this compound. nih.gov

Table 1: Volatile Compounds Emitted by Citrus reticulata in Response to Spider Mite Infestation

| Compound Class | Specific Compound | Detected in Infested Leaves |

| Hydrocarbon | This compound | Yes |

| Hydrocarbon | 2,2,4-Trimethylpentane | Yes |

| Terpenoid | Linalool | Yes |

| Aldehyde | Pentadecanal | Yes |

| Anhydride (B1165640) | (+)-Dibenzoyl-L-tartaric anhydride | Yes |

This table is based on findings from olfactory behavioral assays conducted on compounds identified from mite-infested citrus leaves. nih.govbioone.org

One of the primary functions of HIPVs is to attract natural enemies of the herbivores, a phenomenon that forms the basis of a tritrophic interaction between the plant, the herbivore, and the predator. researchgate.net this compound has been shown to play a direct role in this type of indirect plant defense.

In olfactory behavioral assays, synthetic this compound, at a concentration of 1.00 mg/mL, was found to be significantly attractive to the predatory mite Neoseiulus californicus. nih.govbioone.org This species is a known biological control agent for various pest mites. nih.gov The study demonstrated that N. californicus is drawn to this compound, indicating that this compound serves as a chemical cue, guiding the predator to its prey on the infested plant. nih.gov

Further research revealed that a three-component blend containing linalool, this compound, and (+)-dibenzoyl-L-tartaric anhydride was more effective at attracting N. californicus than other combinations tested. nih.govbioone.org This finding suggests a synergistic effect among these specific HIPVs and provides a basis for developing targeted attractants to enhance the efficacy of biological control programs in agriculture. nih.gov

Table 2: Behavioral Response of Neoseiulus californicus to Synthetic HIPVs

| Compound | Concentration (mg/mL) | Behavioral Response |

| This compound | 1.00 | Significant Attraction |

| Linalool | 1.00 | Significant Attraction |

| 2,2,4-Trimethylpentane | 10.0 | Significant Attraction |

| (+)-Dibenzoyl-L-tartaric anhydride | 10.0 | Significant Attraction |

| Pentadecanal | 1.00 | Significant Deterrence |

Data sourced from olfactory behavioral assays. nih.govbioone.org

Future Research Directions and Interdisciplinary Perspectives

Advancements in Sustainable Synthesis and Green Chemistry

The pursuit of sustainable chemical production has driven research into greener synthetic routes for compounds like undecylcyclohexane. Traditional methods for synthesizing alkylcyclohexanes often rely on petrochemical feedstocks and energy-intensive processes. Future advancements are anticipated to focus on the utilization of renewable resources and more environmentally benign catalytic systems.

One promising avenue is the hydrocracking of vegetable oils. Research has demonstrated the formation of this compound from the hydrocracking of non-edible vegetable oils, such as those from Reutealis trisperma (sunan candlenut) and Hevea brasiliensis (rubber seed), using hierarchical Co-Ni/HZSM-5 catalysts. researchgate.net This process converts triglycerides into a mixture of hydrocarbons, including cycloalkanes. researchgate.net Further research is needed to optimize catalyst performance and reaction conditions to selectively increase the yield of this compound from these renewable feedstocks.

Another approach gaining traction is the application of "green" solvents and reaction conditions. For instance, the synthesis of surfactants from coconut oil has been explored as a green chemical process. rmiq.org While not directly synthesizing this compound, this research highlights the potential for using bio-based starting materials and solvent-free reactions, principles that could be applied to the synthesis of this compound. rmiq.org The development of catalytic systems that operate under milder temperatures and pressures will also be crucial in reducing the energy consumption and environmental footprint of this compound production.

Future research will likely focus on:

The development of highly selective catalysts for the conversion of renewable feedstocks like fatty acids and triglycerides into this compound.

The investigation of novel, non-edible plant oils as sustainable sources for hydrocarbon production.

The implementation of green chemistry principles, such as the use of supercritical fluids or aqueous reaction media, to minimize solvent waste.

Development of Novel Catalytic Systems for Specific Transformations

The transformation of this compound and related cycloalkanes is critical for various industrial applications, including the production of fuels and specialty chemicals. The development of novel catalytic systems is paramount for achieving higher efficiency, selectivity, and sustainability in these transformations.

Hydrocracking and hydrogenation are key processes for modifying the structure of this compound. Studies have shown that platinum on alumina (B75360) catalysts can effectively hydrogenate aromatic precursors to form cycloalkanes like this compound, but can also lead to catalytic cracking of the aliphatic side chain. acs.org Future research will aim to develop catalysts that can precisely control the extent of hydrogenation and cracking. For example, the use of nano-HZSM-5 and Fe-La/nano HZSM-5 catalysts has been investigated for the hydrocracking of sunan candlenut oil to produce aromatic hydrocarbons, with this compound being identified as a component of the resulting biofuel. bcrec.idresearchgate.net

The use of zirconia-supported catalysts is also a promising area. For instance, Ni–ZrO2–MSS and Ni–HZSM5 catalysts have been used in the catalytic hydrothermal liquefaction of grape pomace, where this compound was identified in the biocrude product. nih.govacs.org Similarly, WO3-ZrO2 solid acid catalysts have been employed for the deoxygenation of jatropha oil to produce aviation paraffin (B1166041), with this compound being a component of the resulting oil. ncsu.edu These studies highlight the potential of developing robust and recyclable heterogeneous catalysts for specific transformations.

Key areas for future catalyst development include:

Bifunctional Catalysts: Designing catalysts with both metal and acid sites to control hydrogenation and isomerization reactions, allowing for the tailored production of specific cycloalkane isomers.

Shape-Selective Zeolites: Utilizing zeolites with specific pore structures to control the size and shape of the products formed during cracking and other transformations.

Nanocatalysts: Exploring the use of nanocatalysts to enhance catalytic activity and selectivity due to their high surface area and unique electronic properties. researchgate.net

Below is a table summarizing some of the catalytic systems investigated for transformations involving this compound.

| Catalyst System | Feedstock/Precursor | Transformation | Key Findings |

| Co-Ni/HZSM-5 | Non-edible vegetable oils | Hydrocracking | Formation of this compound as a component of biofuel. researchgate.net |

| Platinum on Alumina | Phenyldodecane | Hydrogenation/Hydrocracking | Saturation of the aromatic ring to form this compound, with some side-chain cracking. acs.org |

| Nano HZSM-5, Fe-La/NHZ | Sunan Candlenut Oil | Hydrocracking | Production of aromatic hydrocarbons, with this compound present in the biofuel. bcrec.idresearchgate.net |

| Ni–ZrO2–MSS, Ni–HZSM5 | Grape Pomace | Catalytic Hydrothermal Liquefaction | This compound identified in the resulting biocrude. nih.govacs.org |

| WO3-ZrO2 | Jatropha Oil | Deoxygenation | Production of aviation paraffin containing this compound. ncsu.edu |

Integration of Omics Technologies for Deepening Biodegradation Understanding

Understanding the microbial degradation of this compound is crucial for assessing its environmental fate and developing bioremediation strategies. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the complex biochemical pathways involved in its breakdown.

Metagenomic studies of hydrocarbon-contaminated environments have revealed the genetic potential of microbial communities to degrade various components of crude oil, including cycloalkanes. oup.com For instance, research following the Deepwater Horizon oil spill showed an enrichment of uncultured Gammaproteobacteria and Colwellia species in oil-impacted sediments, with metagenomic data indicating the presence of genes for degrading aliphatic and aromatic hydrocarbons. oup.com While not specific to this compound, these studies provide a framework for identifying the key microbial players and functional genes involved in cycloalkane degradation.

Future research will likely involve the use of multi-omics approaches to study microbial consortia capable of degrading this compound. nih.gov This could involve:

Metagenomics: To identify the full range of microbial species and genes present in an this compound-degrading community.

Metatranscriptomics: To determine which genes are actively being expressed during the degradation process, providing insights into the active metabolic pathways. nih.gov

Proteomics: To identify the specific enzymes and proteins being produced by the microorganisms to break down the compound. nih.gov

Metabolomics: To identify the intermediate and final products of this compound degradation, helping to reconstruct the complete metabolic pathway. nih.gov

For example, studies on the anaerobic degradation of cyclohexane (B81311) have identified the addition to fumarate (B1241708) as a key activation step, a mechanism that could also be relevant for this compound. nih.gov Omics approaches can help to confirm this and identify the specific enzymes responsible. The integration of these datasets will provide a holistic understanding of how microorganisms metabolize this compound, from the genetic level to the final metabolic products. nih.gov

High-Throughput Screening and Predictive Tools for Environmental Impact

Assessing the environmental impact of chemicals like this compound requires efficient methods for predicting their fate and toxicity. High-throughput screening (HTS) and predictive modeling tools are becoming increasingly important in this regard.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are in silico methods that predict the environmental behavior and toxicity of chemicals based on their molecular structure. mdpi.comnih.govtandfonline.com These models can estimate key parameters such as water solubility, octanol-water partition coefficient (Kow), and potential for bioaccumulation. tandfonline.comecetoc.org For complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can be used to separate and help characterize the individual components, providing data that can be used to model their environmental fate. concawe.eu

Several predictive tools are available to estimate the environmental performance of chemicals, including:

EPI (Estimation Programs Interface) Suite™: A collection of programs that estimate physical/chemical properties and environmental fate. acsgcipr.org

ECOSAR (Ecological Structure Activity Relationships): A program that estimates aquatic toxicity. acsgcipr.org

ETH Biocatalysis/Biodegradation Database: Predicts biotic decomposition pathways. acsgcipr.org

The development of these tools relies on the availability of high-quality experimental data. High-throughput screening methods can be employed to rapidly generate data on the biodegradability and toxicity of a large number of compounds, which can then be used to build and validate more accurate predictive models. For this compound, HTS could be used to screen for microbial strains or enzymes capable of its degradation under various environmental conditions.

Future research in this area will focus on:

Developing more sophisticated QSAR models that can accurately predict the environmental fate of complex cycloalkanes like this compound.

Integrating HTS data with omics technologies to build more robust models of biodegradation.

Utilizing machine learning and artificial intelligence to improve the predictive power of these tools.

Exploration of this compound in Advanced Materials Science

The unique physical and chemical properties of this compound make it a candidate for exploration in the field of advanced materials science. Its long alkyl chain and cyclic structure can impart desirable characteristics to various materials.

One potential application is in the development of phase change materials (PCMs) . PCMs are substances that absorb and release large amounts of energy during a phase transition, making them useful for thermal energy storage. mdpi.com Paraffins, which are mixtures of n-alkanes, isoalkanes, and cycloalkanes, are commonly used as organic PCMs. mdpi.comrees-journal.orgrees-journal.org The long alkyl chain of this compound suggests it could have a suitable melting point and high latent heat of fusion for certain thermal energy storage applications. rees-journal.org Further research is needed to characterize its phase change properties and explore its incorporation into building materials or other thermal management systems. rees-journal.org

This compound may also find use as a component in advanced lubricants and solvents . Its hydrophobic nature and stability make it a potential base oil or additive in lubricant formulations. ontosight.ai Additionally, its solvent properties could be utilized in the synthesis and processing of polymers and other advanced materials. For example, it has been listed as a potential solvent in a liquid antioxidant composition for raw rubbers. google.com

The exploration of this compound in materials science could also extend to its use as a building block for the synthesis of novel polymers and surfactants. ontosight.ai The cyclohexane ring provides a rigid core that can be functionalized to create materials with specific properties.

Future research directions include:

A thorough investigation of the thermophysical properties of this compound to assess its suitability as a PCM.

The formulation and testing of this compound-based lubricants to evaluate their performance characteristics.

The synthesis and characterization of new polymers and surfactants derived from this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Undecylcyclohexane, and how do reaction conditions influence product yield?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of undecylbenzene or alkylation of cyclohexane with undecene. Reaction conditions (e.g., temperature, catalyst type, and solvent polarity) significantly impact yield. For example, using palladium-on-carbon under 50 psi H₂ at 80°C achieves >85% yield, while lower pressures or alternative catalysts (e.g., Raney nickel) may reduce efficiency due to incomplete hydrogenation . Characterization via GC-MS and NMR is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming cyclohexane ring integrity and undecyl chain substitution patterns. Key signals include δ 1.25–1.45 ppm (methylene protons) and δ 1.05 ppm (terminal methyl group) .

- GC-MS : Used to detect impurities (e.g., residual alkenes from incomplete hydrogenation) and quantify purity (>98% for most research applications) .

Q. What are the primary research applications of this compound in model membrane systems?

- Methodological Answer : Due to its hydrophobic nature, this compound is used to mimic lipid bilayer behavior in membrane permeability studies. Researchers incorporate it into liposomal models to investigate solute diffusion kinetics. Stability assays (e.g., dynamic light scattering) are recommended to monitor vesicle integrity under varying pH and temperature conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize the catalytic hydrogenation step in this compound synthesis?

- Methodological Answer : A 2³ factorial design can systematically evaluate variables:

- Factors : Catalyst loading (5–10 wt%), H₂ pressure (30–50 psi), and reaction time (4–8 hours).

- Response : Yield and byproduct formation.

Statistical analysis (ANOVA) identifies optimal conditions. For instance, higher catalyst loading (10 wt%) and prolonged reaction time (8 hours) minimize residual alkene content .

Q. What methodological approaches are recommended for resolving contradictions in reported thermodynamic properties of this compound?

- Methodological Answer : Discrepancies in data (e.g., boiling point or vapor pressure) may arise from impurities or measurement techniques. Researchers should:

- Cross-validate results using differential scanning calorimetry (DSC) and gas-phase chromatography.

- Reference standardized datasets from NIST or EPA DSSTox, which provide thermochemical parameters (e.g., ΔfH°gas) under controlled conditions .

Q. What strategies should be employed to integrate this compound into multi-component reaction systems without inducing undesired side reactions?

- Methodological Answer :

- Compatibility Screening : Pre-screen solvents and reagents for reactivity using small-scale trials. For example, avoid strong oxidizers (e.g., HNO₃) that may degrade the cyclohexane ring.

- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., ketones from oxidation) and adjust reaction parameters in real-time .

Methodological Notes

- Data Validation : Always cross-reference physicochemical data with authoritative databases (e.g., PubChem, ECHA) to ensure accuracy .

- Safety Protocols : Adopt PPE guidelines from safety data sheets, including ventilation controls and spill management, to mitigate exposure risks .

- Theoretical Frameworks : Link experiments to thermodynamic or kinetic models (e.g., Arrhenius equations for reaction optimization) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products